molecular formula C14H16N2O3S B1517674 1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide CAS No. 1040033-29-1

1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide

Cat. No.: B1517674
CAS No.: 1040033-29-1
M. Wt: 292.36 g/mol
InChI Key: AVAADMXSZRMYBG-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a central methanesulfonamide group bridging two aromatic rings: a 4-aminophenyl moiety and a 4-methoxyphenyl substituent (Fig. 1). The compound’s structure combines electron-donating groups (4-amino and 4-methoxy) with the sulfonamide’s polar sulfonyl group, influencing its physicochemical and biological properties. Key features include:

  • Molecular formula: $ \text{C}{14}\text{H}{16}\text{N}2\text{O}3\text{S} $.
  • Functional groups: Sulfonamide (–SO$2$NH–), primary amine (–NH$2$), and methoxy (–OCH$_3$).
  • Potential applications: Sulfonamides are widely studied for antimicrobial, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name

1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-19-14-8-6-13(7-9-14)16-20(17,18)10-11-2-4-12(15)5-3-11/h2-9,16H,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAADMXSZRMYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Oxidation: The amine group can be oxidized to form a nitro group, resulting in 1-(4-nitrophenyl)-N-(4-methoxyphenyl)methanesulfonamide.

  • Reduction: The nitro group can be reduced to an amine group, reverting it back to the original compound.

  • Substitution Reactions: The methoxy group can undergo nucleophilic substitution reactions with various reagents.

  • Common Reagents: Reagents such as sodium nitrite (NaNO2) for oxidation and tin chloride (SnCl2) for reduction are commonly used.

  • Major Products: The major products include nitro derivatives and various substituted methanesulfonamides.

Scientific Research Applications

  • Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.

  • Biology: It may serve as a probe in biological studies to understand the interaction of sulfonamide groups with biological targets.

  • Industry: Use in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Core Structure Substituents Key Properties Biological Activity
1-(4-Aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide Methanesulfonamide 4-Aminophenyl, 4-methoxyphenyl Predicted pKa ~11.43, moderate solubility Not reported; inferred antimicrobial potential
(E)-1-(4-Aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (Chalcone) Chalcone 4-Aminophenyl, 4-methoxyphenyl Inhibition of PfFd-PfFNR (50% at 10 µM) Antimalarial activity via enzyme interaction
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzenesulfonamide Oxazole, methyl Enhanced lipophilicity (logP ~2.5) Antimicrobial activity
N-(4-Methoxyphenyl)benzenesulfonamide Benzenesulfonamide 4-Methoxyphenyl Crystallizes in monoclinic system (P2$_1$/c) Bioactivity linked to sulfonamide moiety
1-(4-Aminophenyl)-N-(2-hydroxyethyl)methanesulfonamide Methanesulfonamide 4-Aminophenyl, hydroxyethyl Increased solubility (hydrophilic –OH) Not reported; potential for CNS targeting
Key Observations :
  • Electron-Donating Groups: The 4-amino and 4-methoxy groups enhance hydrogen bonding and π-π stacking, critical for enzyme inhibition (e.g., chalcone’s 50% PfFd-PfFNR inhibition ).
  • Sulfonamide Core : Compared to benzenesulfonamides (e.g., ), the methanesulfonamide backbone may reduce steric hindrance, improving binding to compact active sites.
  • N-Substituents : Hydrophobic groups (e.g., tert-butyl in ) increase lipophilicity, whereas polar substituents (e.g., hydroxyethyl) enhance solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molar Mass (g/mol) Predicted pKa Solubility (mg/mL) LogP
Target Compound ~300 11.43 ~0.5–1.0 (aqueous) 2.8
1-(4-Aminophenyl)-N-(3-methylbutyl)methanesulfonamide () 256.36 11.43 0.2–0.5 3.1
N-Methyl-1-(4-nitrophenyl)methanesulfonamide () 244.26 8.9 (sulfonamide) <0.1 1.5
  • pKa Trends: The target compound’s sulfonamide group (pKa ~11.43) is less acidic than nitro-substituted analogs (pKa ~8.9) due to the electron-donating 4-amino group .
  • Lipophilicity : Higher logP values in tert-butyl analogs () suggest that bulky N-substituents enhance membrane permeability but reduce solubility.

Biological Activity

1-(4-Aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide, also known as a derivative of methanesulfonamide, has garnered attention for its potential biological activities. This compound is structurally related to other biologically active molecules and has been investigated for various pharmacological effects, particularly in anti-inflammatory and antimicrobial contexts.

Anti-inflammatory Activity

Research indicates that derivatives of methanesulfonamide, including 1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide, exhibit significant anti-inflammatory properties. These compounds have been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory response. This selectivity is advantageous as it may reduce the side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 .

Table 1: Comparison of COX Inhibition by Related Compounds

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
1-(4-Aminophenyl)-N-(4-methoxyphenyl)methanesulfonamideLowHighHigh
N-(4-Aminophenyl)methanesulfonamideModerateModerateModerate
N-(3-Bromo-4-methoxyphenyl)methanesulfonamideLowHighHigh

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. While specific data on 1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide is limited, related compounds have demonstrated effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of sulfonamide derivatives, compounds similar to 1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting potential for further development as an antimicrobial agent .

The biological activity of 1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide can be attributed to its structural features that allow for interaction with biological targets such as enzymes involved in inflammation and microbial growth.

Molecular Docking Studies

Molecular docking studies have demonstrated that modifications to the methanesulfonamide moiety can enhance binding affinity to COX-2 over COX-1. Such studies provide insights into how structural variations influence biological activity and selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide
Reactant of Route 2
1-(4-aminophenyl)-N-(4-methoxyphenyl)methanesulfonamide

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